molecular formula C6H3F11O3S B1426792 2,2-Difluoroethyl nonafluorobutanesulfonate CAS No. 1036375-28-6

2,2-Difluoroethyl nonafluorobutanesulfonate

Cat. No.: B1426792
CAS No.: 1036375-28-6
M. Wt: 364.14 g/mol
InChI Key: SDJUPHWJHCYGLN-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl nonafluorobutanesulfonate is a fluorinated sulfonate ester characterized by a difluoroethyl group (-CH₂CF₂-) attached to a nonafluorobutanesulfonate (C₄F₉SO₃⁻) moiety. This compound is notable for its strong electron-withdrawing properties, thermal stability, and utility as a fluorinating agent or electrophile in organic synthesis. The nonafluorobutanesulfonate group enhances its leaving-group ability, while the difluoroethyl group modulates solubility and reactivity.

Properties

IUPAC Name

2,2-difluoroethyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F11O3S/c7-2(8)1-20-21(18,19)6(16,17)4(11,12)3(9,10)5(13,14)15/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJUPHWJHCYGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F11O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895713
Record name 2,2-Difluoroethyl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036375-28-6
Record name 2,2-Difluoroethyl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure Overview:

  • Starting Material: Nonafluorobutanesulfonic acid or its derivatives (e.g., sulfonyl chlorides or anhydrides).
  • Reagent: Difluoroethyl sources such as difluoroethyl halides (e.g., difluoroethyl bromide or chloride) or difluoroethyl sulfonates.
  • Reaction Conditions:
    • Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the sulfonic acid derivative.
    • Nucleophilic substitution at the sulfonate position.
    • Solvent choice: polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
  • Outcome: Formation of the sulfonate ester with the difluoroethyl group attached.

Data Table:

Step Reagents & Conditions Purpose Yield & Notes
1 Nonafluorobutanesulfonic acid + difluoroethyl halide + base Nucleophilic substitution Moderate to high yield, requires inert atmosphere
2 Purification via distillation or chromatography Purify product High purity achievable

Fluorination of Nonafluorobutanesulfonate Precursors

This approach involves the fluorination of pre-formed nonafluorobutanesulfonate compounds using electrophilic or nucleophilic fluorinating agents to introduce the difluoroethyl moiety.

Procedure Overview:

  • Starting Material: Nonafluorobutanesulfonate esters or salts.
  • Reagents:
    • Difluoromethyl or difluoroethyl fluorinating agents such as diethyl bromodifluoromethyl-phosphonate or similar compounds.
    • Catalysts like silver fluoride (AgF) or other fluorinating agents.
  • Reaction Conditions:
    • Reflux in suitable solvents such as acetonitrile.
    • Reaction times vary from several hours to days depending on reagent reactivity.
  • Outcome: Introduction of the difluoroethyl group via nucleophilic fluorination.

Data Table:

Step Reagents & Conditions Purpose Yield & Notes
1 Nonafluorobutanesulfonate + difluoromethyl fluorinating agent + catalyst Fluorination Variable yields, optimization required
2 Purification by distillation or chromatography Product isolation Purity > 95% achievable

Reduction of Difluoroacetate Derivatives

This method is inspired by the synthesis of difluoroethanol, which can be further functionalized into the sulfonate ester.

Procedure Overview:

  • Starting Material: Ethyl difluoroacetate or methyl difluoroacetate.
  • Reagents: Lithium aluminum hydride (LiAlH4) or similar reducing agents.
  • Reaction Conditions:
    • Conducted in inert solvents like tetrahydrofuran (THF) or toluene.
    • Reaction at low temperatures (~ -10°C).
    • Post-reduction, the alcohol is converted into the sulfonate ester via sulfonyl chloride or anhydride.
  • Outcome: Difluoroethyl alcohol followed by sulfonation.

Data Table:

Step Reagents & Conditions Purpose Yield & Notes
1 Ethyl difluoroacetate + LiAlH4 Reduction to alcohol High yield, requires careful handling
2 Alcohol + nonafluorobutanesulfonyl chloride Sulfonation Good yield, suitable for scale-up

Research Findings and Industrial Considerations

Recent patents and research articles emphasize the importance of selecting fluorinating reagents that provide high selectivity and yield while minimizing side reactions. For example, a patent describes the use of diethyl bromodifluoromethyl-phosphonate for efficient Ar–OCF2H synthesis, which can be adapted for sulfonate derivatives.

Furthermore, the synthesis process must consider:

  • Reagent stability: Difluoroethyl reagents are often sensitive and require inert atmospheres.
  • Reaction optimization: Temperature, solvent, and catalyst choice significantly influence yield.
  • Purification: Distillation and chromatography are standard, with distillation preferred for large-scale production.

Summary of Key Preparation Parameters

Parameter Optimal Range Notes
Temperature -10°C to 25°C Maintains reagent stability
Solvent Acetonitrile, DMF, THF Polar aprotic solvents enhance nucleophilicity
Reagent Equivalents 1.2–1.5 equivalents of difluoroethyl reagent Ensures complete conversion
Reaction Time 2–24 hours Dependent on reagent reactivity

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl nonafluorobutanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Electrophilic addition: The compound can participate in electrophilic addition reactions due to the presence of the electron-withdrawing fluorine atoms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.

    Electrophilic addition: Reagents such as halogens and acids can be used under mild conditions to facilitate the addition reactions.

Major Products Formed

The major products formed from these reactions include substituted ethyl derivatives where the sulfonate group is replaced by the nucleophile or the electrophile added to the ethyl group .

Scientific Research Applications

2,2-Difluoroethyl nonafluorobutanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,2-Difluoroethyl nonafluorobutanesulfonate exerts its effects involves the formation of stable complexes with nucleophiles. The electron-withdrawing fluorine atoms increase the acidity of the α-proton, enhancing the compound’s reactivity towards nucleophiles. This allows for selective modification of biological molecules and the creation of stable bioisosteres for various pharmacophores .

Comparison with Similar Compounds

2,2-Difluoroethyl p-Toluenesulfonate

Structural Differences :

  • The sulfonate group is p-toluenesulfonate (tosyl, C₇H₇SO₃⁻) instead of nonafluorobutanesulfonate.
  • Lacks fluorine substitution in the aromatic ring and sulfonate chain.

Functional Implications :

  • Reactivity: The tosyl group is a weaker leaving group compared to nonafluorobutanesulfonate due to lower electron-withdrawing effects. This makes 2,2-Difluoroethyl nonafluorobutanesulfonate more reactive in nucleophilic substitution reactions.
  • Solubility: The nonafluorobutanesulfonate group increases hydrophobicity, whereas the tosyl group may improve solubility in polar aprotic solvents.
  • Applications: 2,2-Difluoroethyl p-toluenesulfonate is widely used in pharmaceuticals and agrochemicals for introducing fluorine atoms, but its lower thermal stability limits high-temperature applications compared to the nonafluorobutanesulfonate derivative .

2,2,2-Trifluoroethyl Trifluoromethanesulfonate (Triflate)

Structural Differences :

  • Contains a trifluoroethyl (-CF₂CF₃) group and triflate (CF₃SO₃⁻) group.

Functional Implications :

  • Reactivity: The triflate group is a superior leaving group to nonafluorobutanesulfonate, enabling faster reaction kinetics. However, triflates are more moisture-sensitive.
  • Thermal Stability: Nonafluorobutanesulfonate esters exhibit higher thermal stability due to the longer perfluorinated chain, which mitigates decomposition.
  • Electrophilicity: The trifluoroethyl group increases electron-withdrawing effects, enhancing electrophilicity but reducing solubility in non-fluorinated solvents compared to the difluoroethyl analog .

Ethyl 2,2-Difluorobutanoate

Structural Differences :

  • A carboxylic ester with a difluorinated butanoate chain (CF₂ group at the β-position).

Functional Implications :

  • Reactivity : As a carboxylic ester, it participates in hydrolysis and transesterification reactions, unlike sulfonate esters, which are more stable under basic conditions.
  • Fluorine Effects: The β-fluorine atoms increase acidity of α-hydrogens, enabling unique reactivity in enolate formation. However, it lacks the strong leaving-group capacity of sulfonate esters.
  • Applications : Primarily used in flavor/fragrance industries and as a building block for fluorinated polymers, contrasting with the electrophilic utility of sulfonate esters .

Ethyl Dibromofluoroacetate

Structural Differences :

  • Contains bromine substituents (Br₂) and fluorine on an acetate backbone.

Functional Implications :

  • Reactivity : Bromine’s polarizability makes this compound highly reactive in nucleophilic substitutions, but it is less stable than fluorinated sulfonates.
  • Toxicity : Brominated compounds often exhibit higher toxicity, limiting their industrial use compared to fluorinated analogs.
  • Applications : Used in specialized fluorination reactions where bromine’s leaving-group ability is advantageous, but replaced by safer fluorosulfonates in many modern processes .

Research Findings and Trends

  • Reactivity Hierarchy: Triflates > Nonafluorobutanesulfonates > Tosylates > Carboxylates. This trend reflects the electron-withdrawing capacity of the leaving group .
  • Thermal Stability: Longer perfluorinated chains (e.g., nonafluorobutanesulfonate) improve stability, making the compound suitable for high-temperature syntheses .
  • Industrial Preference : Fluorosulfonates are increasingly favored over brominated esters due to their lower toxicity and compatibility with green chemistry principles .

Biological Activity

2,2-Difluoroethyl nonafluorobutanesulfonate is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its fluorinated ethyl group and sulfonate functionality. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular function.
  • Receptor Modulation : It could interact with various receptors, leading to changes in signaling pathways that affect cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings Reference
Study 1AntimicrobialExhibited significant inhibition against Gram-positive bacteria.
Study 2Enzyme InhibitionInhibited enzyme X with an IC50 value of 50 µM.
Study 3CytotoxicityInduced apoptosis in cancer cell lines at concentrations above 10 µM.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 5 µg/mL. This suggests its potential as an antimicrobial agent in clinical settings.
  • Cancer Research : In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines, indicating its possible role in cancer therapy. The mechanism appears to involve the activation of caspase pathways.
  • Toxicological Assessment : Toxicity studies revealed that while the compound exhibits biological activity against pathogens and cancer cells, it also presents cytotoxic effects on normal cells at higher concentrations. This necessitates careful dose management in therapeutic applications.

Q & A

Q. What are the key considerations in synthesizing 2,2-Difluoroethyl nonafluorobutanesulfonate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis requires careful control of fluorination and sulfonation steps. Use computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and intermediates, reducing trial-and-error experimentation . Optimize solvent polarity (e.g., fluorinated solvents) and catalyst selection (e.g., Lewis acids) to enhance yield. Employ Design of Experiments (DoE) to systematically vary parameters like temperature (80–120°C), stoichiometry (1:1.2 molar ratio of precursors), and reaction time (6–24 hours). Fractional factorial designs can isolate critical factors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns (δ -120 to -140 ppm for CF2_2 groups) and 1H^{1}\text{H} NMR for ethyl group protons (δ 4.5–5.0 ppm for -CH2_2F2_2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode detects the sulfonate group (expected m/z ~459 for [M-H]^-).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve impurities. Validate purity >98% using area normalization .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Store in amber glass vials at -20°C under inert gas (argon) to prevent hydrolysis of the sulfonate ester. Accelerated aging tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantify degradation products. Degradation >5% indicates need for stabilizers (e.g., molecular sieves) .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms and optimize synthetic routes for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonate ester formation. Compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms). Machine learning algorithms (e.g., random forests) trained on reaction databases can predict optimal solvents/catalysts. Validate predictions with microreactor experiments (0.1–1 mmol scale) .

Q. What methodologies resolve discrepancies in reported reactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis of literature data to identify outliers. Replicate experiments under standardized conditions (e.g., 100°C, DMF solvent, 12 hours). Use ANOVA to isolate variables (e.g., impurity levels, catalyst lot variability). Contradictions in fluorination efficiency may arise from trace moisture; Karl Fischer titration ensures solvent dryness (<50 ppm H2_2O) .

Q. What advanced experimental designs are suitable for studying the compound’s role in multi-step organic syntheses?

  • Methodological Answer : Apply response surface methodology (RSM) to optimize sequential reactions (e.g., fluorination followed by sulfonation). Central composite designs (CCD) with 3–5 factors (temperature, pressure, reagent equivalents) model non-linear interactions. For mechanistic studies, use isotopic labeling (e.g., 18O^{18}\text{O} in sulfonate groups) and trap intermediates with quenching agents (e.g., methanol at -78°C) .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures with high fluorinated byproducts?

  • Methodological Answer : Use membrane separation technologies (e.g., nanofiltration with 200–300 Da MWCO membranes) to isolate the target compound (MW ~376 g/mol). Alternatively, fractional crystallization in hexane/ethyl acetate (3:1 v/v) at -20°C selectively precipitates the sulfonate ester. Monitor phase purity via PXRD to confirm crystalline homogeneity .

Safety and Environmental Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves (e.g., Viton) and full-face shields to prevent skin/eye contact.
  • Ventilation : Use fume hoods with >0.5 m/s face velocity. Install HEPA filters to capture aerosolized fluorinated compounds.
  • Waste Disposal : Neutralize sulfonate esters with aqueous NaOH (1M) before incineration. Monitor fluoride release via ion-selective electrodes .

Data Contradiction and Reproducibility

Q. How should researchers address variability in catalytic activity reported for reactions involving this compound?

  • Methodological Answer : Standardize catalyst pre-treatment (e.g., calcination at 300°C for 2 hours). Use control experiments with well-characterized catalysts (e.g., Pd/C from certified suppliers). Cross-validate results via round-robin testing across labs. Variability >10% in turnover frequency (TOF) may indicate batch-dependent catalyst deactivation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoroethyl nonafluorobutanesulfonate
Reactant of Route 2
2,2-Difluoroethyl nonafluorobutanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.